molecular formula C8H16O4 B3031716 2-(2-Hydroxyethoxy)ethyl butanoate CAS No. 64080-48-4

2-(2-Hydroxyethoxy)ethyl butanoate

Cat. No.: B3031716
CAS No.: 64080-48-4
M. Wt: 176.21 g/mol
InChI Key: JUMZOXDRQCCFOR-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl butanoate is an organic compound with the molecular formula C8H16O4. It is an ester formed from butanoic acid and 2-(2-hydroxyethoxy)ethanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethoxy)ethyl butanoate typically involves the esterification reaction between butanoic acid and 2-(2-hydroxyethoxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanoic acid+2-(2-hydroxyethoxy)ethanolH2SO42-(2-Hydroxyethoxy)ethyl butanoate+H2O\text{Butanoic acid} + \text{2-(2-hydroxyethoxy)ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butanoic acid+2-(2-hydroxyethoxy)ethanolH2​SO4​​2-(2-Hydroxyethoxy)ethyl butanoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as ion-exchange resins, at elevated temperatures to achieve high yields.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butanoic acid and 2-(2-hydroxyethoxy)ethanol.

    Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products:

    Hydrolysis: Butanoic acid and 2-(2-hydroxyethoxy)ethanol.

    Reduction: Butanol and 2-(2-hydroxyethoxy)ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl butanoate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

    Biology: Employed in the formulation of biocompatible materials and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl butanoate primarily involves its role as an ester. In biochemical systems, esters can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

    Ethyl butanoate: An ester with a similar structure but different alcohol component.

    Methyl butanoate: Another ester with a different alcohol component.

    2-(2-Hydroxyethoxy)ethyl acetate: An ester with a different acid component.

Uniqueness: 2-(2-Hydroxyethoxy)ethyl butanoate is unique due to its specific combination of butanoic acid and 2-(2-hydroxyethoxy)ethanol, which imparts distinct physical and chemical properties. Its biocompatibility and versatility in various applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-2-3-8(10)12-7-6-11-5-4-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMZOXDRQCCFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621336
Record name 2-(2-Hydroxyethoxy)ethyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64080-48-4
Record name 2-(2-Hydroxyethoxy)ethyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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